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molecular formula C11H15BrO B3032370 2-Bromo-6-tert-butyl-4-methylphenol CAS No. 1516-93-4

2-Bromo-6-tert-butyl-4-methylphenol

Cat. No. B3032370
M. Wt: 243.14 g/mol
InChI Key: AKUQXFHQPACGKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06066704

Procedure details

Under nitrogen atmosphere, a dimethylformamide 100 ml solution of N-bromosuccinimide (22.25 g, 125 mmol) was added dropwise at 0° C. to a dimethylformamide 100 ml solution of 2-tert-butyl-4-methylphenol (20.53 g, 125 mmol) with stirring, the resulting reaction mixture was brought up to room temperature and stirred for 5 hours.
Quantity
22.25 g
Type
reactant
Reaction Step One
Quantity
20.53 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.[C:9]([C:13]1[CH:18]=[C:17]([CH3:19])[CH:16]=[CH:15][C:14]=1[OH:20])([CH3:12])([CH3:11])[CH3:10]>CN(C)C=O>[Br:1][C:15]1[CH:16]=[C:17]([CH3:19])[CH:18]=[C:13]([C:9]([CH3:12])([CH3:11])[CH3:10])[C:14]=1[OH:20]

Inputs

Step One
Name
Quantity
22.25 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
20.53 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=CC(=C1)C)O
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
was brought up to room temperature
STIRRING
Type
STIRRING
Details
stirred for 5 hours
Duration
5 h

Outcomes

Product
Name
Type
Smiles
BrC1=C(C(=CC(=C1)C)C(C)(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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